molecular formula C9H16O B13157739 6-Ethyl-1-oxaspiro[2.5]octane

6-Ethyl-1-oxaspiro[2.5]octane

Cat. No.: B13157739
M. Wt: 140.22 g/mol
InChI Key: IPQFRFWDCRQKIM-UHFFFAOYSA-N
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Description

6-Ethyl-1-oxaspiro[25]octane is a chemical compound with the molecular formula C10H18O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is maintained at a low temperature (10-15°C) to control the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Ethyl-1-oxaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-1-oxaspiro[2.5]octane is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other spiro compounds. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

6-ethyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C9H16O/c1-2-8-3-5-9(6-4-8)7-10-9/h8H,2-7H2,1H3

InChI Key

IPQFRFWDCRQKIM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CO2

Origin of Product

United States

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